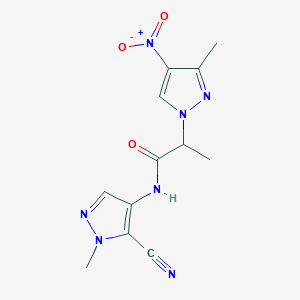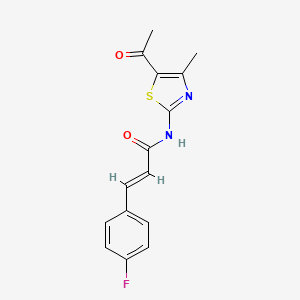
N-(5-cyano-1-methyl-1H-pyrazol-4-yl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-CYANO-1-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CYANO-1-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and β-diketones under acidic or basic conditions.
Introduction of cyano and nitro groups: Using nitration and cyanation reactions, respectively.
Amidation reaction: Coupling the pyrazole derivatives with suitable amines under dehydrating conditions to form the final amide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CYANO-1-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-CYANO-1-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with biological pathways: Affecting cellular processes.
Inducing or inhibiting gene expression: Altering protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-CYANO-1-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the nitro group.
N~1~-(5-CYANO-1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Different position of the nitro group.
Uniqueness
The presence of both cyano and nitro groups in N1-(5-CYANO-1-METHYL-1H-PYRAZOL-4-YL)-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE makes it unique compared to its analogs. These functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N7O3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-(5-cyano-1-methylpyrazol-4-yl)-2-(3-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H13N7O3/c1-7-11(19(21)22)6-18(16-7)8(2)12(20)15-9-5-14-17(3)10(9)4-13/h5-6,8H,1-3H3,(H,15,20) |
InChI Key |
NOIIIGKHHLQXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NC2=C(N(N=C2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B10892639.png)
![(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892643.png)
![2-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B10892647.png)
![1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B10892654.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892669.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate](/img/structure/B10892683.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10892691.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10892692.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10892700.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892702.png)
![2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892712.png)
![3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10892714.png)
